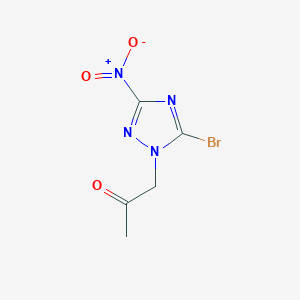![molecular formula C38H42N6O2 B187760 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide CAS No. 130189-72-9](/img/structure/B187760.png)
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide exerts its effects through various mechanisms, including the inhibition of ALDH activity and modulation of NMDA receptor activity. ALDH inhibition by 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide results in the accumulation of toxic aldehydes, leading to cell death and inhibition of cancer stem cell maintenance. Modulation of NMDA receptor activity by 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide results in the regulation of synaptic plasticity and learning and memory.
Biochemische Und Physiologische Effekte
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, modulation of NMDA receptor activity, and induction of cell death. Additionally, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been shown to regulate the expression of various genes and proteins involved in cancer stem cell maintenance and tumor initiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity for ALDH inhibition and NMDA receptor modulation. However, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has several potential future directions, including further studies on its mechanism of action and potential applications in drug discovery and cancer research. Additionally, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide could be used as a tool compound to identify novel targets and pathways for drug development.
Synthesemethoden
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide is synthesized through a multistep process involving various chemical reactions. The synthesis starts with the condensation of 2-nitrobenzaldehyde with diethyl malonate to form 2-nitrostyrene. This intermediate is then reduced to 2-vinylaniline, which is further reacted with 2-bromoacetophenone to yield 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in cancer stem cell maintenance and tumor initiation. 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has also been studied in the field of neuroscience, where it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. Additionally, 2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide has been used as a tool compound in drug discovery, where it has been used to identify novel targets and pathways for drug development.
Eigenschaften
CAS-Nummer |
130189-72-9 |
|---|---|
Produktname |
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide |
Molekularformel |
C38H42N6O2 |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide |
InChI |
InChI=1S/C38H42N6O2/c1-5-43(6-2)25-35(45)39-29-19-21-33-31(23-29)37(27-15-11-9-12-16-27)42-34-22-20-30(40-36(46)26-44(7-3)8-4)24-32(34)38(41-33)28-17-13-10-14-18-28/h9-24H,5-8,25-26H2,1-4H3,(H,39,45)(H,40,46)/b37-31-,38-32-,41-33?,41-38?,42-34?,42-37? |
InChI-Schlüssel |
LAUZCPKQBUPOML-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC(=O)NC1=C/C/2=C(/N=C3/C(=C(\N=C2C=C1)/C4=CC=CC=C4)/C=C(C=C3)NC(=O)CN(CC)CC)\C5=CC=CC=C5)CC |
SMILES |
CCN(CC)CC(=O)NC1=CC2=C(N=C3C=CC(=CC3=C(N=C2C=C1)C4=CC=CC=C4)NC(=O)CN(CC)CC)C5=CC=CC=C5 |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC2=C(N=C3C=CC(=CC3=C(N=C2C=C1)C4=CC=CC=C4)NC(=O)CN(CC)CC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)






![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)

